2-Chloro-1-ethoxy-3-fluoro-4-nitrobenzene
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Overview
Description
2-Chloro-1-ethoxy-3-fluoro-4-nitrobenzene is an aromatic compound characterized by the presence of chloro, ethoxy, fluoro, and nitro substituents on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-ethoxy-3-fluoro-4-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 2-Chloro-1-ethoxy-3-fluorobenzene using a mixture of nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to meet the required specifications for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-ethoxy-3-fluoro-4-nitrobenzene undergoes various chemical reactions, including:
Substitution: The chloro and fluoro substituents can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under appropriate conditions to achieve substitution reactions.
Major Products
Scientific Research Applications
2-Chloro-1-ethoxy-3-fluoro-4-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Pharmaceuticals: It may be explored for its potential use in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-Chloro-1-ethoxy-3-fluoro-4-nitrobenzene in chemical reactions involves electrophilic aromatic substitution. The presence of electron-withdrawing groups such as nitro and chloro makes the benzene ring more susceptible to nucleophilic attack. The reaction proceeds through the formation of a sigma complex, followed by the loss of a proton to regenerate the aromatic system .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-fluoro-4-nitrobenzene
- 3-Chloro-4-fluoronitrobenzene
- 1-Fluoro-2-nitrobenzene
Uniqueness
2-Chloro-1-ethoxy-3-fluoro-4-nitrobenzene is unique due to the combination of its substituents, which impart distinct chemical properties. The presence of the ethoxy group, in particular, can influence the reactivity and solubility of the compound compared to its analogs .
Properties
IUPAC Name |
2-chloro-1-ethoxy-3-fluoro-4-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO3/c1-2-14-6-4-3-5(11(12)13)8(10)7(6)9/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSBOHLYBXZSHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)[N+](=O)[O-])F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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